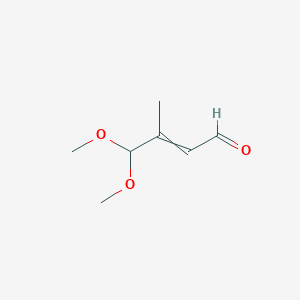

4,4-Dimethoxy-3-methylbut-2-enal

Description

Properties

CAS No. |

62285-97-6 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

4,4-dimethoxy-3-methylbut-2-enal |

InChI |

InChI=1S/C7H12O3/c1-6(4-5-8)7(9-2)10-3/h4-5,7H,1-3H3 |

InChI Key |

XXHVPBHISRYWLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=O)C(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

4,4-Diethoxy-3-methylbut-2-en-1-ol

- Functional Groups : Primary alcohol (C1) and ethoxy substituents (C4).

- Key Differences: The absence of an aldehyde group and the presence of ethoxy (vs. methoxy) groups significantly alter reactivity.

- Applications : Used in pharmaceutical intermediates due to the hydroxyl group’s versatility in derivatization .

(Z/E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene

- Functional Groups : Aromatic methoxy groups and aliphatic double bond.

- Key Differences : The incorporation of aromatic rings introduces conjugation effects, altering UV-Vis absorption and reducing volatility. The molecular weight (296) is substantially higher than 4,4-Dimethoxy-3-methylbut-2-enal, suggesting differences in physical state (likely solid vs. liquid).

- Applications: Potential use in materials science or as ligands due to aromaticity and rigidity .

Spectroscopic and Analytical Comparisons

- Mass Spectrometry : The bis-phenyl compound shows prominent fragments at m/z 121 , corresponding to loss of bulky aromatic moieties. In contrast, this compound would likely exhibit aldehyde-specific fragmentation (e.g., loss of CO, ~28 Da).

Reactivity and Stability

- Aldehyde Reactivity: The aldehyde group in this compound enables nucleophilic additions (e.g., Grignard reactions) and participation in Diels-Alder reactions, unlike the alcohol or non-aldehyde analogs.

- Electronic Effects : Methoxy groups donate electrons via resonance, stabilizing the α,β-unsaturated system and directing electrophilic attacks to specific positions.

Q & A

Q. What are the optimal synthetic routes for 4,4-Dimethoxy-3-methylbut-2-enal, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of α,β-unsaturated carbonyl compounds like this compound often involves aldol condensation or Horner-Wadsworth-Emmons reactions. For example, phosphonate esters (e.g., Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate) can serve as precursors, where base-catalyzed elimination generates the enal. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) favor elimination.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalysts : Use of mild bases (e.g., K₂CO₃) minimizes side reactions.

Yield optimization may require iterative adjustment of stoichiometry and reaction time. For reproducibility, monitor reaction progress via TLC or GC-MS .

Q. How can researchers validate the purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine multiple analytical methods:

- NMR : Compare ¹H/¹³C NMR spectra with literature data. Key signals include the α,β-unsaturated carbonyl (δ ~9–10 ppm for aldehyde protons) and methoxy groups (δ ~3.3 ppm).

- HPLC : Use a C18 column with UV detection (λ = 220–250 nm) to quantify impurities.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via ESI-MS or GC-MS.

Discrepancies in spectral data should prompt recrystallization or column chromatography .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from structural analogs or assay variability. To address this:

- Structural Confirmation : Re-analyze derivatives via X-ray crystallography or 2D NMR (e.g., NOESY, HMBC) to confirm regiochemistry.

- Standardized Assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Meta-Analysis : Compare data across studies using platforms like PubChem to identify outliers or confounding factors (e.g., impurity profiles) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations to:

- Map electrostatic potential surfaces, identifying electrophilic sites (e.g., β-carbon in the enal).

- Simulate transition states for nucleophilic attack (e.g., amine additions) using Gaussian or ORCA software.

Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying temperatures). Correlate computed activation energies with experimental yields .

Q. What are the challenges in characterizing the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature Sensitivity : Store samples at –20°C, 4°C, and RT; monitor degradation via HPLC at intervals (0, 7, 30 days).

- Light Exposure : Compare sealed vials under ambient light vs. amber glass.

- Humidity : Use Karl Fischer titration to measure moisture uptake.

Degradation products (e.g., oxidized or dimerized forms) can be identified via LC-MS/MS. Results inform storage protocols and shelf-life estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.